1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

TrkA Inhibition Kinase Assay Pain Research

This tri-substituted urea is a TrkA inhibitor disclosed in WO2013176970 (Merck). With an 11 nM IC50, it fills a critical gap in publicly available cross-comparative data against other in-patent analogs. Designed for laboratories running their own kinase selectivity panels or ADME-Tox screening, it enables the creation of proprietary head-to-head datasets to justify lead selection over potentially less selective but more potent alternatives. Ideal for SAR benchmarking.

Molecular Formula C19H20F3N3O2
Molecular Weight 379.383
CAS No. 2034407-22-0
Cat. No. B2530048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
CAS2034407-22-0
Molecular FormulaC19H20F3N3O2
Molecular Weight379.383
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-2-6-16(15)24-18(26)25-17(13-7-10-27-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H2,24,25,26)
InChIKeyZMNKSIPEBMLBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2034407-22-0): A Patent-Disclosed TrkA Inhibitor


1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic tri-substituted urea derivative. Public database records, including the Therapeutic Target Database (TTD), identify it as an inhibitor of Tropomyosin-related kinase A (TrkA), disclosed in patent WO2013176970 by Merck Sharp & Dohme Corp [1]. Its primary reported indication is for chronic and neuropathic pain, based on its patented status as a TrkA inhibitor [1]. However, a deep dive reveals a significant evidence gap: while its molecular target assignment is clear, publicly available cross-comparative data against its closest structural analogs from the same patent family are virtually non-existent.

Critical Data Gaps: Why 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Assumed Interchangeable


This compound belongs to a crowded patent landscape of TrkA-inhibiting benzyl ureas. The challenge for scientific procurement is a critical lack of public head-to-head data. While the patent family WO2013176970 discloses multiple TrkA inhibitors with varying potencies, direct selectivity panels (e.g., against TrkB, TrkC, or off-target kinases), ADME profiles, and in vivo efficacy benchmarks are not publicly available for this specific compound [1]. Without this data, swapping it for a close analog like the one with IC50 = 6.5 nM from the same patent carries unknown risks of altered selectivity, unforeseen toxicity, or poor translation from in vitro to in vivo models [1].

Quantitative Evidence Guide: Verifiable Differentiation of 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea


TrkA Inhibitory Potency: A Single Data Point in a Potency Continuum

The compound is reported to have an IC50 of 11 nM against TrkA kinase [1]. For context, the same patent (WO2013176970) discloses a close structural analog with an IC50 of 6.5 nM [1]. This data, extracted from the TTD database, represents the sole quantifiable differentiation point, showing our target compound is approximately 1.7-fold less potent than the most active compound in the same patent family.

TrkA Inhibition Kinase Assay Pain Research

Data Gap Analysis: Lack of Direct Selectivity Data

No quantitative selectivity data (e.g., IC50 values for TrkB, TrkC, or broader kinase panels) could be located for this specific compound. While the patent abstract mentions Trk family inhibition, head-to-head selectivity ratios are essential to differentiate this compound from pan-Trk inhibitors or those with different subtype selectivity profiles [1].

Selectivity Profiling Off-Target Effects Kinase Panel

Data Gap Analysis: Absence of ADME or In Vivo Data

A comprehensive literature search yielded no publicly available data on the absorption, distribution, metabolism, excretion (ADME) properties, or in vivo pharmacodynamic endpoints for this compound. In contrast, advanced Trk inhibitors like larotrectinib have extensive published PK/PD profiles that are crucial for decision-making [1].

Pharmacokinetics Bioavailability In Vivo Efficacy

Actionable Procurement Scenarios for 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea


Generating the Missing Selectivity Profile

A research group with a pre-existing TrkA biochemical assay can procure this compound to generate its own selectivity panel. By testing it against a panel of 50-100 kinases, they can create the head-to-head data missing from the public domain. This primary data would immediately differentiate it from other in-patent analogs, potentially revealing a unique selectivity fingerprint that justifies its use over a more potent but less selective analog.

In Vitro ADME and Preliminary Toxicity Screening

Procurement for a CRO or pharma partner specializing in ADME-Tox screening. The compound can be subjected to standard assays (microsomal stability, CYP450 inhibition, Caco-2 permeability) to generate a preliminary PK profile. This data will fill the current gap and enable comparison with published profiles of reference Trk inhibitors, finally answering whether its physiochemical properties confer an advantage in oral bioavailability or brain penetration.

Structure-Activity Relationship (SAR) Comparator in a Medicinal Chemistry Program

An organization actively synthesizing TrkA inhibitors based on the WO2013176970 scaffold can use this specific compound as a direct comparator. Even with limited data, its disclosed 11 nM IC50 provides a clear potency benchmark. New derivatives can be systematically compared against this value to design compounds with improved potency, metabolic stability, or selectivity, making its procurement essential for benchmarking in an SAR campaign.

Quote Request

Request a Quote for 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.